molecular formula C7H7BrClN3 B1377576 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 1381940-76-6

5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B1377576
CAS No.: 1381940-76-6
M. Wt: 248.51 g/mol
InChI Key: YBSWGGZVBLYGLU-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 2nd position of the benzimidazole ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-diaminobenzene and 5-bromoisatin.

    Cyclization Reaction: The reaction between 1,2-diaminobenzene and 5-bromoisatin under acidic conditions leads to the formation of 5-bromo-1H-benzo[d]imidazol-2-amine.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides.

    Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Substitution Products: Various substituted benzimidazoles.

    Oxidation Products: Benzimidazole N-oxides.

    Reduction Products: Benzimidazole amines.

Scientific Research Applications

5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

  • 5-Chloro-1H-benzo[d]imidazol-2-amine hydrochloride
  • 5-Fluoro-1H-benzo[d]imidazol-2-amine hydrochloride
  • 5-Iodo-1H-benzo[d]imidazol-2-amine hydrochloride

Comparison:

  • Uniqueness: The presence of a bromine atom at the 5th position imparts unique chemical properties, such as reactivity and binding affinity, compared to other halogenated benzimidazoles.
  • Reactivity: Bromine is more reactive than chlorine and fluorine, making 5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride more suitable for certain chemical reactions.
  • Applications: While all these compounds have similar applications, the specific halogen present can influence their efficacy and suitability for different research purposes.

Properties

IUPAC Name

6-bromo-1H-benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSWGGZVBLYGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride

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